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Abstract
NCI-006 is a potent, orally active small molecule inhibitor of lactate dehydrogenase (LDH), a

critical enzyme in the anaerobic glycolytic pathway. Developed through the National Cancer

Institute (NCI) Experimental Therapeutics (NExT) Program, NCI-006 has demonstrated

significant preclinical anti-tumor activity by disrupting cancer cell metabolism. This document

provides an in-depth technical overview of NCI-006, including its discovery, chemical structure,

synthesis, mechanism of action, and detailed experimental protocols for its evaluation.

Quantitative data from key preclinical studies are summarized, and its impact on cellular

signaling pathways is visualized.

Discovery and Chemical Structure
NCI-006 was identified and developed as part of the NCI's initiative to create potent and

specific inhibitors of LDH for cancer therapy.[1] It is a pyrazole-based compound with the

chemical name 2-[4-[[4-(Aminosulfonyl)-3-fluorophenyl]methyl]-5-(cyclopropylmethyl)-3-[4-

fluoro-3-[2-(5-methyl-2-thienyl)ethynyl]phenyl]-1H-pyrazol-1-yl]-4-thiazolecarboxylic acid.[2]

Chemical Structure:
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IUPAC Name: 2-[4-[[4-(Aminosulfonyl)-3-fluorophenyl]methyl]-5-(cyclopropylmethyl)-3-[4-

fluoro-3-[2-(5-methyl-2-thienyl)ethynyl]phenyl]-1H-pyrazol-1-yl]-4-thiazolecarboxylic acid[2]

CAS Number: 1964516-64-0[3]

Molecular Formula: C₃₁H₂₄F₂N₄O₄S₃

Synthesis
The synthesis of NCI-006 and its analogs has been described in the scientific literature,

primarily in publications by Rai et al.[2][4] The general strategy involves a multi-step synthesis

culminating in the construction of the substituted pyrazole core, followed by functionalization.

The key steps, based on the synthesis of structurally related compounds, are outlined below. It

is important to note that the detailed, step-by-step protocol is often found in the supplemental

information of the cited publications.

A plausible synthetic route involves the coupling of advanced 3-bromo aryl intermediates via

Sonogashira or Suzuki reactions, followed by hydrolysis to yield the final carboxylic acid. The

pyrazole core is typically constructed through condensation reactions.

Mechanism of Action
NCI-006 is a potent inhibitor of both isoforms of lactate dehydrogenase, LDHA and LDHB.[3]

LDH catalyzes the interconversion of pyruvate and lactate with concomitant interconversion of

NADH and NAD+. In many cancer cells, which exhibit a high rate of glycolysis even in the

presence of oxygen (the Warburg effect), LDH is crucial for regenerating NAD+ to maintain

glycolytic flux.

By inhibiting LDH, NCI-006 leads to a depletion of the cellular NAD+ pool, which in turn inhibits

glycolysis.[5] This disruption of the primary energy-producing pathway in glycolytically

dependent cancer cells leads to reduced cell proliferation and induction of apoptosis.[3]

A key finding in the study of NCI-006 is the observation of rapid metabolic rewiring in tumor

cells upon LDH inhibition.[6] Cells compensate for the shutdown of glycolysis by increasing

their reliance on mitochondrial respiration (oxidative phosphorylation).[6] This metabolic

plasticity can limit the single-agent efficacy of NCI-006. This has led to the rational combination
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of NCI-006 with inhibitors of mitochondrial complex I, such as IACS-010759, to simultaneously

block both major energy production pathways, resulting in synergistic anti-tumor effects.[3]

Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of NCI-006.

Table 1: In Vitro Potency of NCI-006

Target/Assay Cell Line(s) IC50 / EC50 Reference(s)

LDHA - 0.06 µM [3]

LDHB - 0.03 µM [3]

Lactate Secretion MIA PaCa-2 0.37 µM [3]

Lactate Secretion HT29 0.53 µM [3]

Lactate Secretion
Mouse Red Blood

Cells
1.6 µM [3]

Lactate Secretion
Human Red Blood

Cells
2.1 µM [3]

Cell Proliferation
Ewing Sarcoma

(sensitive lines)
100-200 nM [7]

Table 2: In Vivo Efficacy of NCI-006
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Animal Model Tumor Type
Dosing
Regimen

Outcome Reference(s)

Athymic Nude

Mice

MIA PaCa-2

Xenograft

50 mg/kg, i.v.,

every other day

for 2 weeks

Significant tumor

growth inhibition
[5]

Athymic Nude

Mice
HT29 Xenograft 50 mg/kg, i.v.

74.7% ± 8.4%

decrease in

[¹³C]Lac/[¹³C]Pyr

ratio

[5]

Fox Chase SCID

Beige Mice

Ewing Sarcoma

(TC71, TC32,

EW8) Xenografts

50 mg/kg, p.o.,

once or twice

daily for 3 weeks

Minimal efficacy

as a single agent
[3]

Nude Mice

HCT116 and

MKN45

Xenografts

40 mg/kg, i.v., 2-

3 times/week for

1-2 weeks (in

combination with

IACS-010759)

Significant tumor

growth inhibition
[3]

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by NCI-006 and a general

workflow for its preclinical evaluation.
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Caption: NCI-006 inhibits LDH, blocking glycolysis and promoting metabolic rewiring to

mitochondrial respiration.
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Caption: Preclinical evaluation workflow for NCI-006, from in vitro characterization to in vivo

efficacy studies.

Experimental Protocols
LDH Activity Assay (Colorimetric, Cell-Based)
This protocol is adapted from standard commercially available LDH cytotoxicity assay kits.

Materials:

Cancer cell lines (e.g., MIA PaCa-2, HT29)

96-well cell culture plates

NCI-006 stock solution (e.g., 10 mM in DMSO)

Cell culture medium

LDH assay kit (containing substrate mix, assay buffer, and stop solution)

Lysis buffer (for maximum LDH release control)

Microplate reader capable of measuring absorbance at 490 nm

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100

µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

Treatment: Prepare serial dilutions of NCI-006 in culture medium. Add the desired

concentrations of NCI-006 to the wells. Include wells with vehicle control (DMSO) and

untreated cells. For a positive control (maximum LDH release), add lysis buffer to a set of

wells 30 minutes before the assay endpoint.

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

Sample Collection: Centrifuge the plate at 600 x g for 10 minutes. Carefully transfer 50 µL of

the supernatant from each well to a new 96-well plate.
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Assay Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's

instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

Stop Reaction: Add 50 µL of the stop solution to each well.

Measurement: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis: Calculate the percentage of LDH release relative to the positive control after

subtracting the background absorbance.

Extracellular Acidification Rate (ECAR) Assay (Seahorse
XF Analyzer)
This protocol is based on the Agilent Seahorse XF Glycolysis Stress Test.

Materials:

Seahorse XF96 or XF24 cell culture microplates

Cancer cell lines

NCI-006

Seahorse XF Base Medium

Glucose, Oligomycin, and 2-Deoxyglucose (2-DG)

Seahorse XF Analyzer

Procedure:

Cell Seeding: Seed cells in a Seahorse XF microplate at an optimized density for the specific

cell line. Allow cells to attach and grow overnight.

Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a

non-CO₂ 37°C incubator.
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Cell Treatment and Media Change: On the day of the assay, replace the culture medium with

Seahorse XF Base Medium supplemented with L-glutamine and pyruvate. Incubate the plate

in a non-CO₂ 37°C incubator for 1 hour. During this time, treat the cells with the desired

concentration of NCI-006 or vehicle.

Assay Setup: Load the hydrated sensor cartridge with glucose, oligomycin, and 2-DG into

the appropriate injection ports.

Seahorse XF Analyzer Run: Place the cell plate in the Seahorse XF Analyzer and initiate the

Glycolysis Stress Test protocol. The instrument will measure the basal ECAR, and then

sequentially inject glucose, oligomycin, and 2-DG to measure glycolysis, glycolytic capacity,

and glycolytic reserve, respectively.

Data Analysis: Analyze the data using the Seahorse Wave software to determine the effect of

NCI-006 on the key parameters of glycolysis.

In Vivo Xenograft Study
This protocol is a general guideline based on published studies with NCI-006.[3][5][7]

Materials:

Athymic nude mice (female, 6-8 weeks old)

Cancer cell lines for xenografts (e.g., MIA PaCa-2, HT29)

Matrigel (optional, for subcutaneous injection)

NCI-006 formulation for in vivo use

Calipers for tumor measurement

Procedure:

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in

PBS or with Matrigel) into the flank of each mouse.
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Tumor Growth: Monitor the mice for tumor formation. Once tumors reach a palpable size

(e.g., 100-200 mm³), randomize the mice into treatment and control groups.

Treatment Administration: Prepare the NCI-006 formulation for either intravenous (i.v.) or oral

(p.o.) administration. A typical dose is 50 mg/kg. Administer the treatment according to the

planned schedule (e.g., every other day for 2 weeks). The control group should receive the

vehicle.

Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week.

Calculate the tumor volume using the formula: (length x width²)/2.

Monitoring: Monitor the body weight and overall health of the mice throughout the study as

an indicator of toxicity.

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further

analysis (e.g., histology, biomarker analysis).

Data Analysis: Plot the average tumor volume over time for each group to assess the anti-

tumor efficacy of NCI-006.

Conclusion
NCI-006 is a promising preclinical candidate that effectively targets the metabolic vulnerability

of glycolytically dependent cancers. Its potent inhibition of LDH leads to a disruption of tumor

cell energy production and growth. The understanding of the metabolic rewiring induced by

NCI-006 provides a strong rationale for combination therapies, such as with mitochondrial

inhibitors, to achieve more profound and durable anti-tumor responses. The data and protocols

presented in this whitepaper provide a comprehensive resource for researchers and drug

developers interested in the further investigation and potential clinical translation of NCI-006
and other LDH inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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